2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with difluorophenoxy and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-difluorophenol and 4,6-dimethylpyrimidine.
Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorophenoxy group.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate, often used in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Aryl Boronates: Formed through coupling reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolan group, for example, facilitates coupling reactions by forming stable boronate esters, which can then react with other compounds to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its difluorophenoxy and dioxaborolan groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C18H21BF2N2O3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H21BF2N2O3/c1-10-14(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-13-9-7-8-12(20)15(13)21/h7-9H,1-6H3 |
InChI Key |
LUXINYOOQPTFPH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=C(C(=CC=C3)F)F)C |
Origin of Product |
United States |
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